molecular formula C8H8Cl2O B1585659 2,4-Dichlorophenethyl alcohol CAS No. 81156-68-5

2,4-Dichlorophenethyl alcohol

Cat. No. B1585659
CAS RN: 81156-68-5
M. Wt: 191.05 g/mol
InChI Key: JIJGKPVJAALUQQ-UHFFFAOYSA-N
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Description

2,4-Dichlorophenethyl alcohol is a derivative of phenethyl alcohol . It is a clear, colorless liquid .


Synthesis Analysis

The synthesis of 2,4-Dichlorophenethyl alcohol involves selective electrocatalytic dehalogenation over a Pd-loaded felt cathode . The yield of the reaction is 65% .


Molecular Structure Analysis

The molecular formula of 2,4-Dichlorophenethyl alcohol is C8H8Cl2O . The molecular weight is 191.05 . The SMILES string is OCCc1ccc(Cl)cc1Cl .


Physical And Chemical Properties Analysis

2,4-Dichlorophenethyl alcohol has a boiling point of 119 °C/0.8 mmHg (lit.) and a density of 1.321 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.566 (lit.) .

Scientific Research Applications

Microwave Assisted Nanoscale Zero-Valent Copper Activated Persulfate

This research investigated the removal of 2,4-dichlorophenol (2,4-DCP) from aqueous solutions using a microwave irradiation assisted system. Effective operational parameters were studied, resulting in the complete degradation of 2,4-DCP and the identification of major intermediates of degradation (Ghorbanian et al., 2019).

Polyvinyl Alcohol-Immobilized Phanerochaete Chrysosporium

This study utilized polyvinyl alcohol-immobilized Phanerochaete chrysosporium for the bioremediation of wastewater containing 2,4-dichlorophenol. The biosorbent showed high efficiency in removing both cadmium and 2,4-DCP from polluted wastewater (Huang et al., 2015).

Titanium Dioxide Photocatalytic Oxidation

This research focused on the photocatalytic degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) in UV-illuminated aqueous TiO2 suspension. The study provided insights into the degradation mechanisms and identified major reaction intermediates (Sun & Pignatello, 1995).

Low Temperature Plasma Coupled with TiO2 Photocatalysis

This study investigated the degradation of 2,4-DCP in wastewater using a dielectric barrier discharge reactor coupled with TiO2 photocatalysis. The research highlighted the role of hydroxyl radicals in the degradation process and the enhanced efficiency with I-TiO2 compared to TiO2 alone (Li et al., 2015).

Biodegradation in Sequencing Batch Reactors

This study demonstrated the biodegradation of 2,4-DCP in sequencing batch reactors augmented with immobilized mixed culture. The research showed how bioaugmentation level impacted the performance of the systems in treating 2,4-DCP containing wastewater (Quan et al., 2003).

Visible-Light-Induced Photocatalytic Degradation

The degradation of 4-chlorophenol and other phenolic compounds under visible light in the presence of pure TiO2 was studied. The findings suggest a surface complexation mechanism responsible for the visible light reactivity (Kim & Choi, 2005).

Studies in Plant Metabolism

Radioactive 2,4-dichlorophenoxyacetic acid was used to study the translocation and metabolism of this chemical in plants. The research provides insights into the metabolism of 2,4-D in etiolated bean plants (Jaworski et al., 1955).

Removing 2,4-Dichlorophenol from Aqueous Environments

This research explored using MgO nanoparticles as a catalyst in the ozonation process for removing 2,4-DCP from aqueous environments. The study provided optimal conditions for the removal process, achieving high efficiency under specific conditions (Mohammadi et al., 2017).

Safety and Hazards

2,4-Dichlorophenethyl alcohol is classified as a warning hazard according to the GHS classification . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJGKPVJAALUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370122
Record name 2,4-Dichlorophenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorophenethyl alcohol

CAS RN

81156-68-5
Record name 2,4-Dichlorophenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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